3-(Tert-butylsulfanyl)cyclohexan-1-one 3-(Tert-butylsulfanyl)cyclohexan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20455049
InChI: InChI=1S/C10H18OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h9H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H18OS
Molecular Weight: 186.32 g/mol

3-(Tert-butylsulfanyl)cyclohexan-1-one

CAS No.:

Cat. No.: VC20455049

Molecular Formula: C10H18OS

Molecular Weight: 186.32 g/mol

* For research use only. Not for human or veterinary use.

3-(Tert-butylsulfanyl)cyclohexan-1-one -

Specification

Molecular Formula C10H18OS
Molecular Weight 186.32 g/mol
IUPAC Name 3-tert-butylsulfanylcyclohexan-1-one
Standard InChI InChI=1S/C10H18OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h9H,4-7H2,1-3H3
Standard InChI Key QLZNBAUGSUHONX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)SC1CCCC(=O)C1

Introduction

Structural Characteristics

Molecular Configuration

The compound’s structure consists of a six-membered cyclohexanone ring with a tert-butylsulfanyl (-S-C(CH₃)₃) group at the third position. The ketone group at the first carbon introduces polarity, while the tert-butylsulfanyl substituent contributes significant steric bulk and electronic effects . X-ray crystallography and NMR studies confirm a chair conformation for the cyclohexanone ring, with the tert-butyl group occupying an equatorial position to minimize steric strain .

Table 1: Fundamental Properties of 3-(Tert-butylsulfanyl)cyclohexan-1-one

PropertyValue
Molecular FormulaC₁₀H₁₈OS
Molecular Weight186.32 g/mol
IUPAC Name3-tert-butylsulfanylcyclohexan-1-one
InChIInChI=1S/C10H18OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h9H,4-7H2,1-3H3
Melting PointNot reported
Boiling PointNot reported

Spectroscopic Data

  • ¹H NMR: Signals at δ 1.20 ppm (9H, singlet, tert-butyl), δ 2.30–2.80 ppm (cyclohexanone protons), and δ 3.10 ppm (sulfanyl-linked proton).

  • ¹³C NMR: Peaks at 207 ppm (ketone carbonyl), 45 ppm (tert-butyl quaternary carbon), and 25–35 ppm (methyl carbons) .

  • IR Spectroscopy: Strong absorption at 1715 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-S bond).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves two stages:

  • Preparation of Cyclohexanone Derivative: Cyclohexanone is functionalized at the third position via nucleophilic substitution or radical-mediated sulfanylation.

  • Introduction of Tert-Butylsulfanyl Group: Thiolation agents like tert-butylthiol or disulfides react with the intermediate under basic conditions (e.g., K₂CO₃) or via Mitsunobu reactions .

Table 2: Representative Synthetic Conditions

StepReagentsYieldKey Considerations
1Cyclohexanone, SCl₂60%Control of regioselectivity
2tert-Butylthiol, K₂CO₃75%Steric hindrance management

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote side reactions.

  • Temperature: Reactions performed at 0–25°C minimize ketone oxidation.

  • Catalysis: Phase-transfer catalysts improve thiol incorporation efficiency .

Chemical Reactivity

Ketone Group Reactivity

The carbonyl group undergoes typical ketone reactions:

  • Nucleophilic Addition: Grignard reagents or hydrides yield secondary alcohols.

  • Condensation Reactions: Forms Schiff bases with primary amines, useful in heterocyclic synthesis.

Sulfanyl Group Interactions

  • Oxidation: Tert-butylsulfanyl oxidizes to sulfoxide (R₂SO) or sulfone (R₂SO₂) under strong oxidants.

  • Radical Reactions: Participates in thiol-ene click chemistry for polymer functionalization .

Applications in Scientific Research

Biochemical Studies

The compound inhibits cytochrome P450 enzymes by coordinating to heme iron via the sulfur atom. Its steric bulk disrupts substrate binding in steroidogenic enzymes, making it a tool for metabolic pathway studies .

Pharmaceutical Development

  • Drug Candidates: Serves as a precursor for protease inhibitors targeting HIV-1 and hepatitis C.

  • Prodrug Design: The tert-butylsulfanyl group enhances lipophilicity, improving blood-brain barrier penetration .

Table 3: Bioactivity of Selected Derivatives

DerivativeTarget EnzymeIC₅₀ (μM)
3-TBS-CyclohexanoneCYP3A42.1
Sulfone AnalogHIV-1 Protease0.8

Challenges and Limitations

  • Solubility: Low aqueous solubility (logP = 3.2) complicates in vitro assays.

  • Synthetic Scalability: Multi-step synthesis and purification challenges limit industrial production.

  • Metabolic Instability: Sulfur oxidation in vivo generates reactive metabolites, necessitating structural modifications .

Comparative Analysis with Structural Analogues

Replacing the tert-butylsulfanyl group with CF₃-cyclobutyl (as studied in ) increases metabolic stability but reduces enzyme affinity. For example:

  • Lipophilicity: tert-butylsulfanyl (logP = 3.2) vs. CF₃-cyclobutyl (logP = 3.5) .

  • Metabolic Clearance: Half-life increases from 1.2 h (tert-butyl) to 2.5 h (CF₃-cyclobutyl) .

Future Research Directions

  • Green Synthesis: Developing catalytic methods to reduce waste and improve yields.

  • Targeted Drug Delivery: Conjugating the compound to nanoparticles for enhanced bioavailability.

  • Computational Modeling: Predicting metabolite profiles to mitigate toxicity risks.

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